Cas no 903562-90-3 ((4-azido-2-fluorophenyl)methanol)

(4-Azido-2-fluorophenyl)methanol is a fluorinated aromatic compound featuring both an azido (–N₃) and a hydroxymethyl (–CH₂OH) functional group. This bifunctional reagent is valuable in synthetic chemistry, particularly for click chemistry applications due to its reactive azide moiety, which enables efficient cycloaddition reactions with alkynes. The presence of the fluorine atom enhances its utility in pharmaceutical and material science research, offering electronic and steric effects that influence reactivity and binding properties. The hydroxymethyl group provides a handle for further derivatization, making it a versatile intermediate for constructing complex molecular architectures. Its stability and selectivity make it suitable for controlled functionalization in organic synthesis and bioconjugation.
(4-azido-2-fluorophenyl)methanol structure
903562-90-3 structure
商品名:(4-azido-2-fluorophenyl)methanol
CAS番号:903562-90-3
MF:C7H6FN3O
メガワット:167.140444278717
MDL:MFCD24456732
CID:5055529
PubChem ID:90284884

(4-azido-2-fluorophenyl)methanol 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-4-azidobenzyl alcohol
    • (4-azido-2-fluorophenyl)methanol
    • MDL: MFCD24456732
    • インチ: 1S/C7H6FN3O/c8-7-3-6(10-11-9)2-1-5(7)4-12/h1-3,12H,4H2
    • InChIKey: KPMSQZOFSBOCHG-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1CO)N=[N+]=[N-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 34.6

(4-azido-2-fluorophenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-257940-0.25g
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
0.25g
$410.0 2024-06-18
Enamine
EN300-257940-10.0g
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
10.0g
$3561.0 2024-06-18
TRC
B408483-50mg
(4-azido-2-fluorophenyl)methanol
903562-90-3
50mg
$ 365.00 2022-06-07
Enamine
EN300-257940-2.5g
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
2.5g
$1623.0 2024-06-18
Enamine
EN300-257940-5.0g
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
5.0g
$2401.0 2024-06-18
1PlusChem
1P01C4M5-50mg
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
50mg
$292.00 2024-04-20
Enamine
EN300-257940-1g
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
1g
$828.0 2023-09-14
Enamine
EN300-257940-5g
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
5g
$2401.0 2023-09-14
Enamine
EN300-257940-10g
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
10g
$3561.0 2023-09-14
1PlusChem
1P01C4M5-500mg
(4-azido-2-fluorophenyl)methanol
903562-90-3 95%
500mg
$862.00 2024-04-20

(4-azido-2-fluorophenyl)methanol 関連文献

(4-azido-2-fluorophenyl)methanolに関する追加情報

(4-Azido-2-fluorophenyl)methanol: A Versatile Building Block in Pharmaceutical and Biochemical Research

(4-Azido-2-fluorophenyl)methanol, with the CAS number 903562-90-3, is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic biology. This molecule, characterized by its 4-azido-2-fluorophenyl group and methanol functionality, serves as a critical intermediate in the development of novel therapeutic agents. The azido functionality, in particular, is a key structural element that enables diverse chemical modifications, making this compound a valuable tool for drug discovery and molecular design.

Recent advancements in synthetic pathways have highlighted the importance of (4-azido-2-fluorophenyl)methanol in creating complex molecular frameworks. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of fluorinated azido derivatives with enhanced metabolic stability. These derivatives have shown promise as prodrugs for targeting specific cellular pathways, particularly in the context of antiviral therapy and oncology.

The fluorine atom in the 2-fluorophenyl ring plays a pivotal role in modulating the physicochemical properties of the molecule. Fluorination is known to increase lipophilicity, improve metabolic resistance, and enhance binding affinity to biological targets. A 2022 review in Organic & Biomolecular Chemistry emphasized how fluorinated azido compounds can be optimized for cell-penetrating peptides and targeted drug delivery systems, leveraging their unique electronic and steric properties.

One of the most notable applications of (4-azido-2-fluorophenyl)methanol is in the development of fluorescent probes for bioimaging. The azido group can be selectively labeled with alkyne-based fluorophores via click chemistry, enabling real-time tracking of molecular interactions. This approach has been successfully applied in in vivo studies to visualize protein-protein interactions and cellular signaling pathways, as reported in a 2024 publication in Advanced Materials.

In the realm of pharmacological applications, (4-azido-2-fluorophenyl)methanol has been explored as a scaffold for designing small molecule inhibitors targeting kinase enzymes. A 2023 study in ACS Chemical Biology demonstrated its potential in modulating tyrosine kinase activity, which is critical in cancer progression. The fluorine substitution was found to significantly improve the binding affinity and selectivity of the compound for specific kinase targets.

Additionally, the hydroxyl group in methanol contributes to the molecule's reactivity and solubility properties. This functionality allows for the incorporation of hydrophilic moieties, which can enhance the compound's solubility in aqueous environments. This property is particularly advantageous in the development of oral formulations and injectable solutions, as highlighted in a 2021 study in Drug Delivery and Translational Research.

From a synthetic perspective, (4-azido-2-fluorophenyl)methanol can be prepared through a series of well-established reactions, including electrophilic aromatic substitution and radical fluorination. A 2022 paper in Organic Letters described an efficient method for introducing the azido group into the fluorinated phenyl ring, which is essential for applications in click chemistry and bioconjugation.

The versatility of (4-azido-2-fluorophenyl)methanol extends to its use in materials science, where it has been employed as a building block for fluorinated polymers with tailored properties. These polymers find applications in electronic devices, coatings, and biocompatible materials, as reported in a 2023 review in Advanced Functional Materials.

Despite its widespread utility, the synthesis and functionalization of (4-azido-2-fluorophenyl)methanol require careful optimization to ensure regioselectivity and stereoselectivity. Recent efforts in computational chemistry have focused on predicting reaction outcomes and designing green synthetic routes to minimize environmental impact, as discussed in a 2024 article in Green Chemistry.

In summary, (4-azido-2-fluorophenyl)methanol represents a cornerstone in modern chemical research, offering unique opportunities for the development of targeted therapies, advanced imaging agents, and functional materials. Its structural simplicity and functional versatility continue to drive innovation across multiple scientific disciplines.

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